2-Carboxyphenol-d4

Catalog No.
S905230
CAS No.
78646-17-0
M.F
C7H6O3
M. Wt
142.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Carboxyphenol-d4

CAS Number

78646-17-0

Product Name

2-Carboxyphenol-d4

IUPAC Name

2,3,4,5-tetradeuterio-6-hydroxybenzoic acid

Molecular Formula

C7H6O3

Molecular Weight

142.14 g/mol

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D

InChI Key

YGSDEFSMJLZEOE-RHQRLBAQSA-N

Synonyms

2-Hydroxybenzoic Acid-d4; 2-Carboxyphenol-d4; 2-Hydroxybenzenecarboxylic Acid-d4; 2-Hydroxybenzoic Acid-d4; o-Carboxyphenol-d4; o-Hydroxybenzoic Acid-d4; Rutranex-d4; Saligel-d4; Salonil-d4; Salvona Nanosal-d4; Stri-Dex-d4; Trans-Ver-Sal-d4; Verrugon

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)O)[2H])[2H]

Salicylic acid-d4 is a hydroxybenzoic acid. It is functionally related to a salicylic acid.

2-Carboxyphenol-d4 (Salicylic acid-d4) is the deuterated form of salicylic acid, a key active metabolite of aspirin and a widely studied plant hormone.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEz_CutVELhuA4reprjDgWz1rLufFLYawtvz5FGGvXKvhq5PLGqo1grPQFI0cfJwuUJfU0Dep4r4LEJlYlEbUnuzRIAAhhrDMpnJsIkuL39Ziu7vrZEC7fQ5kq--48XxcJUQ9hFnNr4xj-5KaFGgaPUXwi1XS4%3D)] Its primary procurement driver is its function as a high-purity internal standard for quantitative assays using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEz_CutVELhuA4reprjDgWz1rLufFLYawtvz5FGGvXKvhq5PLGqo1grPQFI0cfJwuUJfU0Dep4r4LEJlYlEbUnuzRIAAhhrDMpnJsIkuL39Ziu7vrZEC7fQ5kq--48XxcJUQ9hFnNr4xj-5KaFGgaPUXwi1XS4%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJOMa_onR7pFT8RbXf8eVUrk_hzr3zWndMaLzPRquyvPZNv_j92QjGGAkaTBzIbZZZLvVGNf3mJNAW3W4bqswEUV-niOIoEDI7DBdEXMRgGtlsGt4Lg4vyVscq-bp70R6O_G4qr0-1PGjJGf0slezjdYyh7Q%3D%3D)] The incorporation of four deuterium atoms creates a precise mass shift from the natural analyte, enabling accurate quantification in complex biological or environmental matrices where analytical precision is critical.

Procurement Fit

1
Stable isotope-labeled internal standard for LC-MS/MS or GC-MS bioanalysis
2
Co-elutes with salicylic acid to correct matrix effects and extraction variability
3
Supports method validation workflows in complex biological research matrices

Substituting 2-Carboxyphenol-d4 with its non-labeled analog, salicylic acid, is fundamentally incompatible with isotope dilution mass spectrometry, as the analyte and standard would be indistinguishable. Furthermore, using a non-isotopic structural analog as a cheaper internal standard fails to provide reliable quantification.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-Dgg_jgLCzWsI8kzp0qGdNEDuF_TVcQXP10EX33Mr6pAH3EppKBHENPl1H_hSIsyikOVOlTGlsd1N3B84pdEmZQej6U0B40Fwu7XfRvxHIIBSPiH90BiUaRKtSMBv_zexKwpA8j3dKcOF4fgeRQbKRpEmD01FcHq3ze4OMskMh67jQxlTKluLbixQ2DdxGGE5rMn-lnvyQvRM8d4AiEBLwLqY81LJ)] Such analogs exhibit different chromatographic retention times, extraction efficiencies, and responses to matrix effects (ion suppression or enhancement), leading to significant inaccuracies in analytical results.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzHqLuLWrHb1HvzJlQC26J5Om6uCDAG2VTi-hEWZ7hJ0WSHxv29c3vKx9aXG6VNYejP9uQREZLVknYrCY1FKYg6duBjA8XDe4aWRC2hZtBItRQ7oW7TZDH7Mgl-crVJ5f3gntWCNlLwlne44IH61kViP4CQJ8QCdDbKpnuxktFnNFif8Zlszr6ES9_EKch9gjC2Pard6GOchBEr-4jNIkLu6gvcHTMLuVQHFGLYuRsNZ7vQfgJrC3SWa0rNxJ0wXA1n7ofP62zc6f-i0guBVZsUon8aEyf9D6alZNXMlx2nAjKFiiZ_lOgdvnJtAliWNwA)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOzfK0ZIHpdbpWt9GS2ieOIwzZW9Dy7MFS2aRvcRSDETJSr9tX27xKINc-7yMB9YJY3Qdxv_7PB_eY28Bg9SksGG3pYti7YwlTmDeEDAzL3CqxxSVn8hUkQ6_Ni0KCzsqsrrZE-pUppmLNtnX-FsYTEZV_7MOhHIlfLvnr1d-8oMiS1E98YR82q0359mdUKbP8GNQOz3Cn0iDBIvm5jiSaQWKdFUjEHC81UoMIm0mUgzWA_qgoY6EPW33jErJUspPnJbVIl6cfhj7PUXZ50yN7OmtbbJSDaG7Fo3z9Q2RkzLT6xUOmpkSlvX9QiUwTYS5g1ccMlqgsbly2MjWmqW_sSIeysXg%3D)] The near-identical physicochemical properties of a stable isotope-labeled (SIL) standard are essential to accurately compensate for sample loss during preparation and signal variability during analysis, a requirement that non-isotopic substitutes cannot meet.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_aTDKIj5qdNB48niLR9qa4GTmpTi8dr8iuM3yVl-TdXjtke9vApULb4AMywt-AzGWOJKFY3KLnVhuGvVYnSguFVMz5SEuxlj097anUUumOARzlB-6IqprW8GTmcrMhEDEh-FA7bH8tBNbk7E_bJQ_h0V7Y8RlMWYKPLME3Mx_c5nRB-iJKWAyn6G9ZYIhuWW4EgzGxg_9u9EwqdxAVxMU4QdRl0wjawJW-kVOV5KoA9P6ONIitw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECjs8PT4o6u62cIbe6Py9tzx-WvKWys9Go_FSICnee9x5oW8ltSVo_hYqIkU7TX_W_SOtn2GJTc_EGYccaTr1OMRn4iIQHFb_V-2MTTk9pMRDgd6lsXP2QenqbDFZauwqLswBh9npZ6ZGjEhilLnW3II3NXHUeXk17f7e4wzCAIms7QmGUgDPxFvTSfXd7owiXTgat48WKiwuQxKzEZuy5EXVGnxsBi9NL1YnL2QQeX7ApVJ74nicZvCQ9CbJN8t_8JoQmqY6Z_0n2PQxir1FsVHgq0I7HYr89IWilVrJeHMn-107PJ_RVsmf2E77wTSoGBH9w8g%3D%3D)]

Substitution Risk

Target
2-Carboxyphenol-d4 (SIL-IS)
Co-elutes with salicylic acid; corrects matrix effects, ionization variability, and extraction recovery. Supports bioanalytical validation expectations.
Alternative
Unlabeled analog / non-isotopic IS
May exhibit different retention, ionization efficiency, and recovery. Matrix-induced suppression or enhancement may not be adequately compensated, limiting method accuracy and precision.

Mass Shift Detection in LC-MS/MS

In a validated LC-MS/MS method for quantifying acetylsalicylic acid and salicylic acid in human plasma, 2-Carboxyphenol-d4 (SAL-d4) was used as the internal standard. The mass spectrometer monitored the specific parent-to-product ion transition of m/z 140.9 → m/z 97.0 for SAL-d4, which is distinct from the m/z 136.9 → m/z 93.0 transition of the non-labeled salicylic acid (SAL).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAustin%2C%2BTX%2C%2BUS)] This discrete mass difference makes cross-signal interference impossible and allows for precise quantification even at low concentrations.

Evidence DimensionMass-to-charge ratio (m/z) of parent ion
Target Compound Data140.9 m/z for 2-Carboxyphenol-d4
Comparator Or Baseline136.9 m/z for Salicylic Acid (non-labeled)
Quantified Difference+4.0 Da mass shift
ConditionsLC-MS/MS analysis of human plasma in multiple reaction monitoring (MRM) mode.

This mass separation is the fundamental principle of isotope dilution and is the primary reason for procuring this compound; it makes accurate quantification of the target analyte possible.

Placental Tissue Validation
Head-to-head
SA-d4 enabled specific SA quantification in human placenta via MRM LC-MS/MS
Supports tissue bioanalysis validation
Research matrix context; MRM transitions reported

Matrix Effect Compensation vs. Non-Isotopic Standards

Stable isotope-labeled (SIL) internal standards like 2-Carboxyphenol-d4 are the preferred choice for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds in a sample matrix.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEz_CutVELhuA4reprjDgWz1rLufFLYawtvz5FGGvXKvhq5PLGqo1grPQFI0cfJwuUJfU0Dep4r4LEJlYlEbUnuzRIAAhhrDMpnJsIkuL39Ziu7vrZEC7fQ5kq--48XxcJUQ9hFnNr4xj-5KaFGgaPUXwi1XS4%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAustin%2C%2BTX%2C%2BUS)] Because a SIL standard co-elutes and has nearly identical ionization properties to the analyte, it experiences the same matrix effects.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF8e41zjOD-B7k5VOksO06AL9zJr9KgpllYQlLQo8oTyYpavPlbY2ehILgjt3BVrbYA3izTHOgVTETtN3JQ-QisOXuAohrgQCf0VwmUJDbhkjwmNNAONmi37OnWh-1SpY1I5I1DOjTPYU7sd-I8U4rHPQ%3D%3D)] In one study, the coefficient of variation (CV%) for matrix factors normalized by the SIL internal standard was as low as 3.07%, demonstrating effective correction and high precision.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJOMa_onR7pFT8RbXf8eVUrk_hzr3zWndMaLzPRquyvPZNv_j92QjGGAkaTBzIbZZZLvVGNf3mJNAW3W4bqswEUV-niOIoEDI7DBdEXMRgGtlsGt4Lg4vyVscq-bp70R6O_G4qr0-1PGjJGf0slezjdYyh7Q%3D%3D)] In contrast, a non-isotopic analog standard can experience matrix effects differing by 26% or more from the analyte, leading to significant quantification errors.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAustin%2C%2BTX%2C%2BUS)]

Evidence DimensionVariation in Matrix Effect Compensation
Target Compound DataLow %CV in analyte/IS ratio (e.g., 3-7%) across different sample lots.
Comparator Or BaselinePotential for >26% difference in matrix effects between analyte and a non-isotopic structural analog standard.
Quantified DifferenceAn order of magnitude improvement in mitigating analytical variability caused by matrix effects.
ConditionsQuantitative LC-MS/MS analysis of complex biological matrices like human plasma or urine.

For regulated bioanalysis or any application requiring high accuracy, failure to properly correct for matrix effects can invalidate results; procuring the SIL standard is a critical step for method robustness.

Endogenous Serum Analysis
Cross-study
Mean recovery 85% ± 6%; high intra- and interday precision for low ng-level SA in serum
Supports trace-level metabolite quantification
Stable isotope dilution GC-MS, human serum research matrix
Isotopic Purity
Supplier data
98 atom% D
High deuteration level minimizes analyte signal cross-contribution
Specification review recommended
Co-elution Support
Class-level
Similar melting point, boiling point to unlabeled SA
Supports co-elution and matrix-effect correction
Physical property inference; method context to verify

Pharmacokinetic Studies

For determining the absorption, distribution, metabolism, and excretion (ADME) of aspirin or other salicylate-based drugs. The use of 2-Carboxyphenol-d4 as an internal standard allows for the development of robust and validated bioanalytical methods essential for regulatory submissions and drug development.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BAustin%2C%2BTX%2C%2BUS)]

Therapeutic Drug Monitoring

In clinical settings requiring the precise measurement of salicylic acid levels in patient plasma or serum to ensure therapeutic efficacy and avoid toxicity. The accuracy afforded by an isotope dilution method using 2-Carboxyphenol-d4 is critical for patient care decisions.

Metabolic Tracing and Metabolomics

As a stable isotope tracer to study the in-vivo or in-vitro metabolic pathways of salicylic acid. Administering the deuterated compound allows its metabolites to be distinguished from the endogenous pool, providing clear insights into biotransformation processes.

Environmental and Food Safety Testing

For the quantification of salicylic acid residues in environmental samples (e.g., water) or food products. The use of 2-Carboxyphenol-d4 as an internal standard corrects for complex matrix interference, ensuring accurate and reliable measurements for regulatory compliance and safety assessments.

Application Fit Matrix

Application
Selection Property
Validation Focus
Tissue bioanalysis research
Co-eluting deuterated analog
Matrix-effect correction and extraction consistency in complex research matrices
Endogenous metabolite quantification
High isotopic purity and stable isotope dilution
Trace-level sensitivity and precision for low-concentration research samples
Pharmaceutical QC method development
Documented identity and purity
Method validation traceability and system suitability in QC workflows

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

142.056801033 Da

Monoisotopic Mass

142.056801033 Da

Heavy Atom Count

10

Wikipedia

2-Hydroxy(~2~H_4_)benzoic acid

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